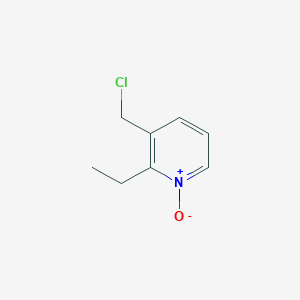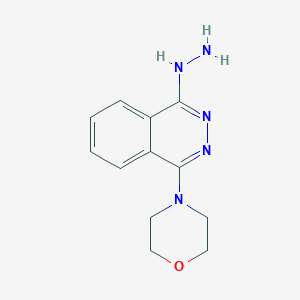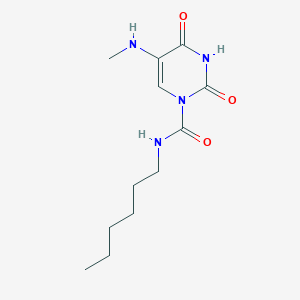
Des-N-allylcabergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-N-allylcabergoline is a derivative of cabergoline, an ergot alkaloid and a potent dopamine receptor agonist. It is primarily known for its use in the treatment of hyperprolactinemia and Parkinson’s disease. The compound exhibits a high affinity for dopamine D2 receptors, making it effective in reducing prolactin levels and managing symptoms associated with dopamine deficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-N-allylcabergoline involves several steps, starting from the basic structure of cabergoline. The process typically includes the following steps:
Formation of the Ergoline Skeleton: The initial step involves the formation of the ergoline skeleton, which is a common structure in many ergot alkaloids.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of this compound. This includes the addition of dimethylamino and ethylcarbamoyl groups.
Purification: The final product is purified using crystallization techniques, often involving solvents like toluene and heptane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Des-N-allylcabergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Des-N-allylcabergoline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dopamine receptor interactions and the synthesis of related compounds.
Biology: The compound is used in research on neurotransmitter regulation and the effects of dopamine agonists on cellular processes.
Medicine: This compound is investigated for its potential in treating various conditions, including hyperprolactinemia, Parkinson’s disease, and other dopamine-related disorders
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
Des-N-allylcabergoline exerts its effects primarily through its action on dopamine D2 receptors. By binding to these receptors, it inhibits the release of prolactin from the anterior pituitary gland. This action is mediated through the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced intracellular calcium levels . The compound also induces apoptosis in prolactin-secreting cells, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cabergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.
Bromocriptine: Another dopamine agonist used in the treatment of hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist with a broader spectrum of receptor activity.
Uniqueness
Des-N-allylcabergoline is unique in its high selectivity for dopamine D2 receptors and its long-lasting effects. Compared to cabergoline, it may offer improved efficacy and reduced side effects in certain applications .
Propiedades
Número CAS |
153415-36-2 |
|---|---|
Fórmula molecular |
C23H33N5O2 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H33N5O2/c1-4-24-23(30)28(10-6-9-27(2)3)22(29)16-11-18-17-7-5-8-19-21(17)15(13-25-19)12-20(18)26-14-16/h5,7-8,13,16,18,20,25-26H,4,6,9-12,14H2,1-3H3,(H,24,30)/t16-,18-,20-/m1/s1 |
Clave InChI |
XOLPCQSBSDIBGB-YVWKXTFCSA-N |
SMILES isomérico |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |
SMILES canónico |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-Methoxyphenyl)-6-azabicyclo[3,2,1]octane](/img/structure/B8369881.png)


![2-Benzyl-8-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8369895.png)

![2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8369906.png)
![3-{[(2,3-Dihydroxypropyl)(methyl)amino]methyl}benzonitrile](/img/structure/B8369908.png)

